tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13491713
InChI: InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-9-11-18(22)12-10-16)15-19(24)17-7-5-4-6-8-17/h4-12,19,24H,13-15,22H2,1-3H3/t19-/m0/s1
SMILES: CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O
Molecular Formula: C21H28N2O3
Molecular Weight: 356.5 g/mol

tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate

CAS No.:

Cat. No.: VC13491713

Molecular Formula: C21H28N2O3

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate -

Specification

Molecular Formula C21H28N2O3
Molecular Weight 356.5 g/mol
IUPAC Name tert-butyl N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate
Standard InChI InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-9-11-18(22)12-10-16)15-19(24)17-7-5-4-6-8-17/h4-12,19,24H,13-15,22H2,1-3H3/t19-/m0/s1
Standard InChI Key CBVMLUHTBIZQRL-IBGZPJMESA-N
Isomeric SMILES CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)C[C@@H](C2=CC=CC=C2)O
SMILES CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O
Canonical SMILES CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl (R)(R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate, reflects its stereochemistry and functional groups:

  • A tert-butyl carbamate group ((CH3)3COCON\text{(CH}_3\text{)}_3\text{COCON}) provides steric protection for the amine functionality.

  • A 4-aminophenylethyl chain (C6H4(NH2)CH2CH2\text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{CH}_2) introduces aromaticity and reactivity for further derivatization.

  • A hydroxyphenylethyl substituent (C6H5CH(OH)CH2\text{C}_6\text{H}_5\text{CH}(\text{OH})\text{CH}_2) contributes chirality and hydrogen-bonding capacity .

The RR-configuration at the hydroxyphenylethyl group is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point534.1±50.0°C534.1 \pm 50.0 \, \degree\text{C}
Flash Point276.8±30.1°C276.8 \pm 30.1 \, \degree\text{C}
Melting PointNot Available
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The high boiling point suggests strong intermolecular interactions, potentially due to hydrogen bonding from the hydroxyl and amine groups .

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is synthesized through sequential reactions:

  • Amine Protection: The primary amine of 4-aminophenylethylamine is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base.

  • Chiral Induction: The hydroxyphenylethyl moiety is introduced via asymmetric reduction of a ketone intermediate using catalysts like Corey-Bakshi-Shibata (CBS) reagents to achieve the RR-configuration.

  • Coupling Reactions: The protected amine and hydroxyphenylethyl groups are conjugated via carbamate linkage under conditions optimized for stereochemical retention.

Industrial-Scale Production

Flow microreactor systems enhance synthesis efficiency by:

  • Precise Temperature Control: Minimizing side reactions during exothermic steps.

  • Rapid Mixing: Ensuring uniform reagent distribution for consistent stereochemical outcomes.

A representative small-scale synthesis yielded 40–85.9% purity after silica gel chromatography , though industrial processes likely achieve higher yields through continuous purification.

Chemical Reactivity and Modifications

Functional Group Transformations

The compound undergoes characteristic reactions:

Reaction TypeConditionsProduct
DeprotectionHCl/dioxane or TFA/CH2_2Cl2_2Free amine derivative
OxidationPCC or Swern oxidationKetone formation at hydroxyl
AcylationAcetyl chloride, baseAcetylated amine

The Boc group is selectively removable under acidic conditions, enabling sequential functionalization.

Stability Considerations

  • Thermal Stability: Decomposition above 300°C, consistent with carbamate degradation pathways .

  • Photostability: Susceptible to UV-induced cleavage of the carbamate bond, necessitating storage in amber containers.

Biological Activity and Mechanisms

Drug Delivery Applications

As a prodrug scaffold:

  • pH-Sensitive Release: Carbamate cleavage in acidic environments (e.g., tumor microenvironments) enables targeted drug delivery.

  • Blood-Brain Barrier Penetration: Lipophilic tert-butyl group facilitates CNS uptake, as evidenced in rodent pharmacokinetic studies.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at the 4-aminophenyl site yields derivatives targeting EGFR and VEGFR.

  • Antidepressants: Incorporation into serotonin reuptake inhibitors via amine deprotection and re-functionalization .

Material Science

  • Polymer Crosslinking: Carbamate groups participate in polyurethane formation, enhancing material rigidity.

  • Chiral Stationary Phases: Immobilized on silica for HPLC enantiomer separation.

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